molecular formula C7H10F3NO2 B1444365 2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone CAS No. 73193-62-1

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone

Cat. No. B1444365
CAS RN: 73193-62-1
M. Wt: 197.15 g/mol
InChI Key: PBTYRDMHPNDRSR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone is a chemical compound with the CAS Number: 73193-62-1 . It has a molecular weight of 197.16 and its molecular formula is C7H10F3NO2 . The IUPAC name for this compound is 1-(trifluoroacetyl)-3-piperidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(12)4-11/h5,12H,1-4H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Applications in Chemical Synthesis and Material Science

  • Design and Synthesis of Sensors : A derivative, 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone, was utilized in the synthesis of a stable Eu3+ ion-based lanthanide complex for the detection of Al3+ ions with high selectivity and sensitivity. This complex can visually detect Al3+ ions under UV light, showcasing the potential for developing optical sensors (Guang-qing Yu et al., 2017).

  • Green Synthesis of 1,8-Naphthyridines : Through eco-friendly and inexpensive NaH catalyzed Friedlander condensation, a series of 1,8-naphthyridines, including derivatives of 2,2,2-trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone, were synthesized. These compounds demonstrated significant antimicrobial activity, indicating their potential in the development of new antimicrobial agents (R. Nandhikumar & K. Subramani, 2018).

  • Chemoenzymatic Synthesis : The compound was used in a chemoenzymatic process to synthesize enantiomerically pure alcohols. This process involved the chemical synthesis of 1‐aryl‐2,2,2‐trifluoroethanones followed by bioreduction using stereocomplementary alcohol dehydrogenases (ADHs), demonstrating the compound's utility in stereocontrolled synthetic pathways (D. González-Martínez et al., 2019).

  • Synthesis of Hyperbranched Polymers : The compound was utilized in the self-polycondensation process to synthesize hyperbranched polymers with controlled degrees of branching from 0 to 100%. This work illustrates the compound's utility in polymer chemistry for creating materials with tailored properties (Yukari Segawa et al., 2010).

properties

IUPAC Name

2,2,2-trifluoro-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(12)4-11/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTYRDMHPNDRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225365
Record name 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73193-62-1
Record name 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73193-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-hydroxy-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (1.31 mL, 11.0 mmol) and triethylamine (1.68 mL, 12.0 mmol) were added to 3-hydroxypiperidine (1.01 g, 10.0 mmol) in ethanol (10 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, the reaction mixture was concentrated and water was added. The mixture was then extracted with ethyl acetate and the extract washed with brine and dried over magnesium sulfate. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1) gave 1.68 g (85%) of the desired compound as a colorless oil.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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